Evidence Dimension 1: Structural Uniqueness – 3-Propoxy Substitution Pattern vs. Common 2-Pyridinemethanol Scaffolds
The target compound features a 3-propoxy substitution pattern that is structurally distinct from all major commercially available pyridinemethanol derivatives. Unsubstituted 2-pyridinemethanol (CAS 586-98-1), the most basic scaffold in this class, lacks both the 6-methyl and 3-propoxy substituents entirely, resulting in a molecular formula of C₆H₇NO (MW 109.13) compared to C₁₀H₁₅NO₂ (MW 181.23) for the target compound . 6-Methyl-2-pyridinemethanol (CAS 1122-71-0) shares the 6-methyl and 2-hydroxymethyl features but lacks the 3-propoxy group, yielding C₇H₉NO (MW 123.15) and markedly different physicochemical properties including a melting point of 32-34°C and limited aqueous solubility . The structurally closest analog, 2-pyridinemethanol,3-propoxy-(9CI) (CAS 509090-99-7), contains the 3-propoxy and 2-hydroxymethyl groups but lacks the 6-methyl substitution, resulting in C₉H₁₃NO₂ (MW 167.21) and altered electronic distribution on the pyridine ring . The presence of both 6-methyl and 3-propoxy groups in the target compound creates a unique steric and electronic environment not represented in any of these comparator compounds.
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | C₁₀H₁₅NO₂; MW 181.23; 2-CH₂OH, 6-CH₃, 3-OCH₂CH₂CH₃ substitution |
| Comparator Or Baseline | 2-Pyridinemethanol (CAS 586-98-1): C₆H₇NO, MW 109.13, no methyl or propoxy; 6-Methyl-2-pyridinemethanol (CAS 1122-71-0): C₇H₉NO, MW 123.15, no propoxy; 2-Pyridinemethanol,3-propoxy- (CAS 509090-99-7): C₉H₁₃NO₂, MW 167.21, no 6-methyl |
| Quantified Difference | Molecular weight difference of +58.1 (vs. 6-methyl-2-pyridinemethanol); +14.0 (vs. 3-propoxy-2-pyridinemethanol); +72.1 (vs. 2-pyridinemethanol); structural differentiation in substitution pattern (3-propoxy vs. 4-alkoxy common in pharmaceutical intermediates) |
| Conditions | Structural comparison based on published CAS registry data and molecular formula analysis |
Why This Matters
The unique 3-propoxy-6-methyl substitution pattern occupies a distinct region of chemical space not represented by commercially available analogs, making this compound irreplaceable for projects requiring this specific scaffold for SAR exploration or as a synthetic intermediate where substitution position is critical.
